molecular formula C15H13NO3 B11857760 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11857760
M. Wt: 255.27 g/mol
InChI Key: AHGRJKAYTCIRQM-UHFFFAOYSA-N
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Description

6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by its unique structure, which includes a hydroxy group, a propyl group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by oxidation and functional group modifications. The Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, is a well-known method for synthesizing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis systems can further enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

    6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: A derivative with a nitro group instead of a hydroxy group.

Uniqueness

6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific functional groups and their positions on the aromatic ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

6-Hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS Number: 134870-25-0) is a compound belonging to the class of benzoisoquinoline derivatives. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications. This article explores the compound's biological properties, including its antibacterial, antifungal, and enzyme inhibition activities.

The molecular formula of this compound is C15H13NO3, with a molecular weight of 255.269 g/mol. The compound exhibits a density of 1.3 g/cm³ and a boiling point of approximately 475.5 °C at 760 mmHg .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoisoquinoline derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this derivative have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoisoquinoline Derivatives

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Similar Derivative A0.0039S. aureus
Similar Derivative B0.025E. coli

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. In related studies, derivatives of benzoisoquinoline exhibited competitive inhibition against AChE with IC50 values significantly lower than standard inhibitors .

Table 2: AChE Inhibition Potency

CompoundIC50 (nM)Reference
This compoundTBDCurrent Study
Standard Inhibitor1920Comparison Reference

Case Studies

A notable study examined the efficacy of various benzoisoquinoline derivatives in treating hyperproliferative diseases, including cancer. The findings suggested that these compounds could inhibit specific bromodomains associated with cancer progression .

In another investigation focusing on the antimicrobial properties of related compounds, it was found that structural modifications significantly impacted their biological activity, indicating that further research into the structure-activity relationship (SAR) could yield more potent derivatives .

Properties

IUPAC Name

6-hydroxy-2-propylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-8-16-14(18)10-5-3-4-9-12(17)7-6-11(13(9)10)15(16)19/h3-7,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGRJKAYTCIRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C3C(=C(C=C2)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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